Lower Curing Peak Temperature and Enthalpy vs. Traditional PSA Resin Monomers
Poly(diphenylsilylene-ethynylene-naphthalene-ethynylene) resin (PSNP), synthesized using 2,7-diethynylnaphthalene as the diyne component, exhibits a curing peak temperature (Tpeak) of 212 °C and an exothermic reaction enthalpy of 173.8 J/g as determined by differential scanning calorimetry (DSC). Both values are significantly lower than those reported for traditional poly(silylene-acetylenearyleneacetylene) (PSA) resins utilizing alternative aromatic diyne monomers [1]. This reduction in curing exotherm and peak temperature translates directly to improved processability and reduced energy consumption during composite fabrication.
Reported lower curing exotherm vs. traditional PSA resins
DSC analysis of uncured PSNP resin; supports processing window assessment
| Evidence Dimension | Curing Peak Temperature (Tpeak) & Reaction Enthalpy |
|---|---|
| Target Compound Data | Tpeak = 212 °C; Enthalpy = 173.8 J/g (PSNP resin containing 2,7-diethynylnaphthalene) |
| Comparator Or Baseline | Traditional PSA resin (unspecified aromatic diyne): Tpeak and enthalpy values are stated to be higher [1]. |
| Quantified Difference | Lower Tpeak and lower enthalpy for PSNP resin (exact comparator values not provided; direction of difference clearly established). |
| Conditions | Differential scanning calorimetry (DSC) analysis of uncured PSNP resin |
Why This Matters
Lower curing peak temperature and reduced exothermic enthalpy enable more energy-efficient and controlled thermal processing, which is critical for manufacturing large-scale aerospace composite parts via autoclave or resin transfer molding.
- [1] Gao, G. et al. Accelerating the Design and Synthesis of Heat-resistant Silicon-containing Arylacetylene Resins by a Material Genome Approach. Gaofenzi Xuebao 2019, 50 (11), 1177-1185. DOI: 10.11777/j.issn1000-3304.2019.19076. View Source
